Methyl 2-[(ethylsulfanyl)methyl]benzoate
Description
Methyl 2-[(ethylsulfanyl)methyl]benzoate is a benzoate ester derivative featuring a methyl ester group at the 2-position of the benzene ring, substituted with an ethylsulfanyl-methyl moiety. This compound’s structure combines aromatic, ester, and thioether functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(ethylsulfanylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-14-8-9-6-4-5-7-10(9)11(12)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCQYIIVZVYFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(ethylsulfanyl)methyl]benzoate typically involves the esterification of 2-[(ethylsulfanyl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(ethylsulfanyl)methyl]benzoate can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 2-[(ethylsulfanyl)methyl]benzoate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics or preservatives in pharmaceutical formulations .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Further research is needed to explore its mechanisms of action and potential therapeutic uses .
Pesticide Development
This compound has been evaluated for its efficacy as a pesticide. Its formulation showed promising results in controlling pest populations while being less toxic to beneficial insects compared to conventional pesticides .
Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator, potentially enhancing crop yields by promoting healthier plant growth and resistance to environmental stressors .
Polymer Synthesis
In materials science, this compound can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced flexibility and durability. These polymers can be utilized in various applications, including coatings and adhesives .
Nanocomposite Formation
Recent studies have explored its use in creating nanocomposites with enhanced mechanical properties. The incorporation of this compound into nanostructured materials has shown improvements in strength and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[(ethylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares Methyl 2-[(ethylsulfanyl)methyl]benzoate with structurally related compounds, emphasizing substituent variations and their implications:
| Compound Name | Key Structural Features | Unique Properties | Reference |
|---|---|---|---|
| This compound | Benzoate ester with ethylsulfanyl-methyl group at 2-position | Combines aromatic stability with thioether reactivity; moderate lipophilicity | N/A |
| Methyl 2-[(phenylethynyl)sulfanyl]benzoate | Phenylethynyl-sulfanyl group at 2-position | Alkyne group introduces conjugation and reactivity for click chemistry | |
| Ethyl 2-sulfanylbenzoate | Simpler structure: thiol (-SH) at 2-position, ethyl ester | Prone to oxidation (forms sulfoxides/sulfones); higher acidity due to -SH group | |
| Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate | Methoxy and methylsulfonyl-amino groups at 2- and 4-positions | Enhanced polarity and potential for hydrogen bonding; likely bioactive | |
| Ethyl 4-amino-2-sulfanylbenzoate | Amino and sulfanyl groups at 4- and 2-positions | Dual functional groups enable diverse reactivity (e.g., nucleophilic substitution) | |
| Methyl 2-(1-aminoethyl)benzoate Hydrochloride | Aminoethyl group at 2-position; hydrochloride salt | Improved solubility and stability; potential for peptide-like interactions |
Reactivity and Stability
- Thioether vs. Thiol Groups : Unlike Ethyl 2-sulfanylbenzoate (which has a reactive -SH group), this compound contains a thioether (-S-), making it less prone to oxidation but still capable of sulfur-specific reactions (e.g., alkylation or coordination with metals) .
- Substituent Position Effects : Compounds like Methyl 2-[(phenylethynyl)sulfanyl]benzoate demonstrate that substituent position (e.g., ethynyl vs. ethylsulfanyl) significantly impacts conjugation and stability. The ethynyl group enhances rigidity and reactivity, whereas ethylsulfanyl provides steric bulk .
Biological Activity
Methyl 2-[(ethylsulfanyl)methyl]benzoate (CAS No. 157651-97-3) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential applications.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with an ethylsulfanyl group attached to a methyl group. Its molecular formula is , and it exhibits properties typical of benzoate esters, including volatility and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.29 g/mol |
| Solubility | Soluble in organic solvents |
Cytotoxicity Studies
Cytotoxicity studies are critical for understanding the safety and efficacy of chemical compounds. This compound has been evaluated for its cytotoxic effects on various cell lines.
- In Vitro Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects similar to other methyl benzoate derivatives. For instance, methyl benzoate has shown varying degrees of cytotoxicity against human kidney (HEK293) and colon (CACO2) cells, with significant reductions in cell viability observed at higher concentrations .
- Comparative Analysis : A study comparing various methyl benzoate derivatives reported that methyl benzoate had an LD50 value of approximately 45.6 μg per adult female Aedes aegypti, indicating moderate toxicity . This suggests that this compound may also possess similar toxicological profiles.
The mechanism of action for this compound is not fully elucidated but is thought to involve interaction with biological macromolecules such as enzymes or receptors. The presence of the ethylsulfanyl group may enhance its reactivity and binding affinity to specific targets, potentially leading to inhibitory effects on cellular pathways.
Table 2: Summary of Biological Activities
Case Study 1: Cytotoxic Effects on Human Cells
A study conducted on the cytotoxic effects of methyl benzoate derivatives demonstrated that cell viability decreased significantly at concentrations above 5 mM in HEK293 cells. The study utilized WST assays to quantify cell viability, revealing that concentrations over this threshold led to increased cell death .
Case Study 2: Insecticidal Potential
Research into the larvicidal properties of methyl benzoate indicated that it could effectively kill mosquito larvae at concentrations as low as 61 ppm for Aedes albopictus, suggesting potential applications in pest control . Further exploration into the efficacy of this compound against similar pests could provide insights into its practical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
